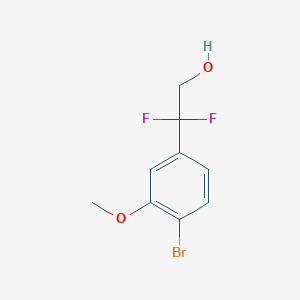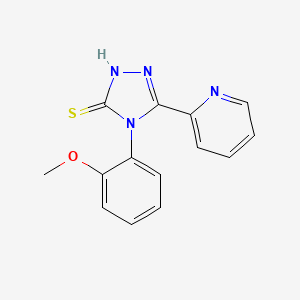
(9Z)-12-Oxo-9-dodecenoicAcid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z)-12-Oxo-9-dodecenoic acid is an organic compound that belongs to the family of unsaturated fatty acids It is characterized by the presence of a keto group at the 12th carbon and a double bond in the 9th position in the Z configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-12-Oxo-9-dodecenoic acid typically involves the oxidation of unsaturated fatty acids. One common method is the ozonolysis of oleic acid, followed by reductive workup to yield the desired keto acid. The reaction conditions often include the use of ozone (O₃) as the oxidizing agent and a reducing agent such as zinc (Zn) or dimethyl sulfide (DMS) to cleave the ozonide intermediate.
Industrial Production Methods
On an industrial scale, the production of (9Z)-12-Oxo-9-dodecenoic acid can be achieved through the catalytic oxidation of unsaturated fatty acids. This process involves the use of metal catalysts such as palladium (Pd) or platinum (Pt) to facilitate the oxidation reaction under controlled conditions. The reaction is typically carried out in a solvent such as acetic acid or methanol to ensure efficient conversion and high yield.
Chemical Reactions Analysis
Types of Reactions
(9Z)-12-Oxo-9-dodecenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The keto group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or hydrazines can be used under mild acidic or basic conditions.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(9Z)-12-Oxo-9-dodecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (9Z)-12-Oxo-9-dodecenoic acid involves its interaction with specific molecular targets and pathways. The keto group and the double bond in the Z configuration play crucial roles in its reactivity and biological activity. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular processes such as inflammation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(9Z)-12-Oxo-9-octadecenoic acid: Similar structure but with a longer carbon chain.
(9Z)-12-Hydroxy-9-dodecenoic acid: Similar structure but with a hydroxyl group instead of a keto group.
Uniqueness
(9Z)-12-Oxo-9-dodecenoic acid is unique due to its specific keto group and double bond configuration, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
(E)-12-oxododec-9-enoic acid |
InChI |
InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h5,7,11H,1-4,6,8-10H2,(H,14,15)/b7-5+ |
InChI Key |
KIHXTOVLSZRTHJ-FNORWQNLSA-N |
Isomeric SMILES |
C(CCC/C=C/CC=O)CCCC(=O)O |
Canonical SMILES |
C(CCCC=CCC=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


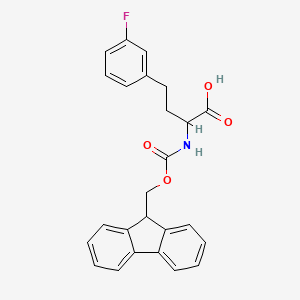
![7-Oxatricyclo[6.4.0.0,2,5]dodeca-1(12),8,10-trien-4-one](/img/structure/B12307169.png)

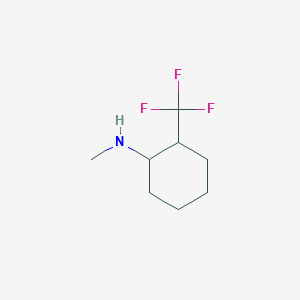

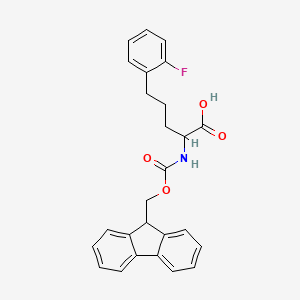
![N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-{5-methyl-2-[(oxan-4-yl)amino]pyrimidin-4-yl}-1H-imidazole-4-carboxamide](/img/structure/B12307192.png)

![4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid](/img/structure/B12307197.png)
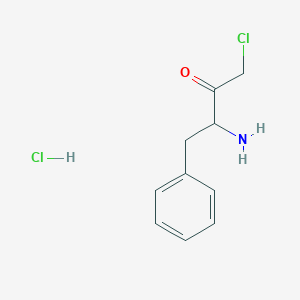
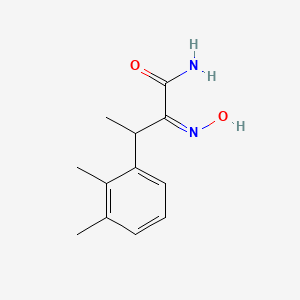
![6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride](/img/structure/B12307217.png)
